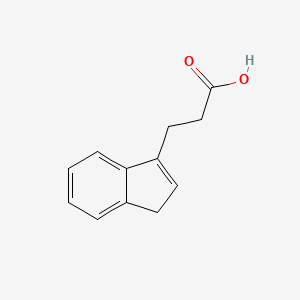

3-(1H-Inden-3-YL)propanoic acid

Description

3-(1H-Inden-3-YL)propanoic acid is a carboxylic acid derivative featuring an indene ring system fused to a propanoic acid moiety. Indene, a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring, imparts unique electronic and steric properties to this compound.

Properties

IUPAC Name |

3-(3H-inden-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXELOVCQOUGAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Inden-3-YL)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from coal tar.

Functionalization: The indene undergoes functionalization to introduce the propanoic acid group. This can be achieved through a series of reactions, including Friedel-Crafts acylation, followed by reduction and carboxylation.

Reaction Conditions: The reactions are typically carried out under controlled conditions, using catalysts such as aluminum chloride for the Friedel-Crafts acylation and palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Inden-3-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-(1H-Inden-3-YL)propanoic acid is used as a building block in organic synthesis

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biological pathways and mechanisms.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of 3-(1H-Inden-3-YL)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

3-(1H-Indol-3-YL)propanoic Acid

- Structure : Features an indole ring (benzene fused to pyrrole) instead of indene.

- Molecular Formula: C₁₁H₁₁NO₂, with a molecular weight of 189.214 g/mol .

- Applications : Used in studies of microbial catabolism and as a precursor in bioactive compound synthesis. Its indole group enables interactions with biological targets, such as enzymes and receptors.

- Key Differences: The indole’s nitrogen atom introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the non-polar indene system.

L-Tryptophan [(2S)-2-Amino-3-(1H-Indol-3-YL)propanoic Acid]

- Structure: A chiral amino acid derivative of 3-(1H-Indol-3-YL)propanoic acid .

- Molecular Weight : 204.23 g/mol (C₁₁H₁₂N₂O₂).

- Biological Role: Essential for protein biosynthesis and serotonin production. The amino group facilitates zwitterionic behavior in physiological conditions, unlike the non-aminated indene analog.

3-(2-Thienyl)propanoic Acid

- Structure : Substitutes indene with a thiophene (sulfur-containing heterocycle) .

- Applications : Used in polymer synthesis (e.g., conductive copolymers with pyrrole) due to thiophene’s electron-rich nature.

- Key Differences : The sulfur atom in thiophene enhances electronic conductivity, making this compound more suitable for materials science applications compared to indene derivatives.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structure: Combines a propanoic acid backbone with a 4-hydroxyphenylamino group .

- Bioactivity : Demonstrates anticancer and antimicrobial properties, with substituents on the aromatic ring modulating potency. For example, halogenated derivatives exhibit enhanced activity against multidrug-resistant pathogens .

- Key Differences: The hydroxyl and amino groups enable hydrogen bonding and redox activity, contrasting with the hydrophobic indene system.

3-(3'-Hydroxyphenyl)propanoic Acid

- Structure: A phenolic analog with a hydroxyl group at the 3' position of the phenyl ring .

- Bioactivity: Acts as a microbial catabolite with antioxidant properties. Its hydroxyl group increases acidity (pKa ~4.5) compared to non-hydroxylated analogs like 3-phenylpropanoic acid.

Structural and Functional Analysis

Physicochemical Properties

| Compound | Aromatic System | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(1H-Inden-3-YL)propanoic acid | Indene (non-heterocyclic) | Carboxylic acid | ~190 (estimated) | High lipophilicity |

| 3-(1H-Indol-3-YL)propanoic acid | Indole (N-heterocyclic) | Carboxylic acid | 189.21 | Moderate solubility in water |

| 3-(2-Thienyl)propanoic acid | Thiophene (S-heterocyclic) | Carboxylic acid | ~170 | Conductive polymer precursor |

| L-Tryptophan | Indole (N-heterocyclic) | Carboxylic acid, amino | 204.23 | Zwitterionic, amphipathic |

Biological Activity

3-(1H-Inden-3-YL)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes various research findings to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H11O2

- Molecular Weight : 201.22 g/mol

- Structure : The compound features an indene ring structure attached to a propanoic acid moiety, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The compound has been evaluated against various microbial strains, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through micro broth dilution methods, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged from related studies on indole derivatives:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.

- Membrane Disruption : The lipophilic nature of the indene structure may facilitate membrane penetration, resulting in increased permeability and subsequent cell death.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways, potentially reducing cytokine release and oxidative stress.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Study : A comparative study assessed the antibacterial properties of several indole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Bacillus cereus compared to traditional antibiotics like oxytetracycline .

- Anti-inflammatory Research : Another study explored the anti-inflammatory potential of indole derivatives, suggesting that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.